molecular formula C15H13NO3 B7772183 3-[(3-methylbenzoyl)amino]benzoic Acid

3-[(3-methylbenzoyl)amino]benzoic Acid

Cat. No.: B7772183
M. Wt: 255.27 g/mol
InChI Key: HAWHZTLBEDKNNA-UHFFFAOYSA-N
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Description

3-[(3-Methylbenzoyl)amino]benzoic acid is a benzoic acid derivative featuring a 3-methylbenzoyl group attached to the amino substituent at the 3-position of the benzene ring. This compound is structurally characterized by two aromatic systems: a benzoic acid core and a 3-methyl-substituted benzoyl moiety. The presence of both carboxylic acid and amide functional groups contributes to its polarity, influencing solubility and reactivity. The compound’s structural stability may arise from intramolecular hydrogen bonding, as observed in related benzoic acid derivatives with amino-linked substituents .

Properties

IUPAC Name

3-[(3-methylbenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10-4-2-5-11(8-10)14(17)16-13-7-3-6-12(9-13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWHZTLBEDKNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-methylbenzoyl)amino]benzoic Acid typically involves the reaction of 3-methylbenzoic acid with 3-aminobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: It can undergo substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like acyl chlorides and anhydrides.

Major Products:

    Oxidation: The major product is 3-[(3-carboxybenzoyl)amino]benzoic Acid.

    Reduction: The major product is 3-[(3-methylamino)benzoyl]benzoic Acid.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

3-[(3-methylbenzoyl)amino]benzoic Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-methylbenzoyl)amino]benzoic Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The pathways involved in these effects include the inhibition of cyclooxygenase (COX) enzymes and the modulation of signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-[(3-methylbenzoyl)amino]benzoic acid with structurally related compounds, focusing on substituent variations and their implications:

Compound Name Substituent Features Molecular Formula Key Properties/Applications References
This compound 3-Methylbenzoyl amino group at 3-position C₁₅H₁₃NO₃ Potential pharmaceutical intermediate N/A
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) Chloromethyl-benzoyloxy group at 2-position C₁₅H₁₁ClO₄ Immunomodulatory, anti-inflammatory activity; formulated into tablets
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid Isobenzofuranone-linked amino group at 3-position C₁₅H₁₁NO₄ Stable crystal structure via O–H···O and N–H···O hydrogen bonds; used in drug design
2-[(3-Nitrobenzoyl)amino]benzoic acid 3-Nitrobenzoyl amino group at 2-position C₁₄H₁₀N₂O₅ High polarity due to nitro group; likely a synthetic intermediate
3-{[6-(3-Methylphenyl)pyridazin-3-yl]-amino}benzoic acid Pyridazine heterocycle at 6-position C₁₈H₁₅N₃O₂ Potential kinase inhibitor; molecular weight 305.33 g/mol

Physicochemical Properties

  • Solubility: The carboxylic acid group in all derivatives confers water solubility at physiological pH. However, hydrophobic substituents (e.g., 3-methylbenzoyl) reduce aqueous solubility compared to polar analogues like 3-[(3-oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid .
  • Thermal Stability : Derivatives with extended aromatic systems (e.g., quinazoline-linked compounds) exhibit higher melting points (>250°C) due to enhanced π-π stacking .

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